molecular formula C32H27CoN8O8S4- B15184639 Hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-) CAS No. 83249-73-4

Hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)

Cat. No.: B15184639
CAS No.: 83249-73-4
M. Wt: 838.8 g/mol
InChI Key: FPYZCZGYXQSCOM-UHFFFAOYSA-O
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Description

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound that features a cobalt ion coordinated with a sulfonamide ligand containing benzothiazole and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized, altering the oxidation state of the metal.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Ligand exchange reactions can occur at the cobalt center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent conditions.

Major Products

    Oxidation: Oxidized cobalt complexes.

    Reduction: Amines derived from the reduction of the azo group.

    Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function.

    Pathways Involved: It may induce oxidative stress in cells, leading to cell death, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its combination of benzothiazole, azo, and sulfonamide groups, which confer distinct chemical and biological properties. Its cobalt center also provides unique catalytic and coordination chemistry characteristics.

Properties

CAS No.

83249-73-4

Molecular Formula

C32H27CoN8O8S4-

Molecular Weight

838.8 g/mol

IUPAC Name

3-[[1-(1,3-benzothiazol-2-yl)-2-oxopropyl]diazenyl]-4-hydroxybenzenesulfonamide;cobalt;hydron

InChI

InChI=1S/2C16H13N4O4S2.Co/c2*1-9(21)15(16-18-11-4-2-3-5-14(11)25-16)20-19-12-8-10(26(17,23)24)6-7-13(12)22;/h2*2-8,22H,1H3,(H2,17,23,24);/q2*-1;/p+1

InChI Key

FPYZCZGYXQSCOM-UHFFFAOYSA-O

Canonical SMILES

[H+].CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Co]

Origin of Product

United States

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